molecular formula C19H17NO3S2 B11372466 Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate

Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B11372466
M. Wt: 371.5 g/mol
InChI Key: LGVHGGJGOINRKO-UHFFFAOYSA-N
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Description

Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, where the bithiophene derivative is reacted with methanol in the presence of an acid catalyst.

    Amidation Reaction: The final step involves the amidation of the esterified bithiophene with 4-ethylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Mechanism of Action

The mechanism of action of Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate stands out due to its unique combination of the bithiophene core and the ethylbenzamido group, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[(4-ethylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H17NO3S2/c1-3-12-6-8-13(9-7-12)17(21)20-18-16(19(22)23-2)14(11-25-18)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

LGVHGGJGOINRKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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